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[(PR,4S)-2-Methyloxan-4-
Compound Name:
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Cat. No.: B2759955
. J

Executive Summary & Strategic Analysis

The 2-methyloxane (2-methyltetrahydropyran) motif is a privileged pharmacophore in polyether
antibiotics (e.g., monensin) and marine toxins, and increasingly in fragment-based drug
discovery. Functionalization at the C4 position is critical because it offers a vector orthogonal to
the C2-methyl anchor, allowing exploration of deep protein pockets without disrupting the ring's
chair conformation.

The Challenge: Direct C-H functionalization of the C4 position in unsubstituted 2-methyloxanes
is chemically non-trivial. Standard radical or oxidative methods overwhelmingly favor the C2
and C6 positions (a-oxy C-H bonds) due to hyperconjugative stabilization by the ring oxygen.

The Solution: To achieve high-fidelity C4 functionalization, we employ two field-proven
strategies:

e De Novo Assembly (The Prins Protocol): Constructing the ring with the C4 functionality
already installed. This provides the highest stereochemical control (typically cis-2,6).

e The C4-Oxo Hub Strategy: Utilizing 2-methyltetrahydropyran-4-one as a divergent
intermediate. This allows for late-stage introduction of amines, aryls, and alkyls at C4.

Decision Matrix: Selecting the Right Route
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Before beginning, select your protocol based on the target moiety at C4.
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Figure 1: Strategic decision tree for C4 functionalization.

Protocol 1: De Novo Assembly via Prins Cyclization

Best for: Creating 4-halo, 4-hydroxy, or 4-amino precursors with precise cis-2,6
stereochemistry.

Mechanism & Rationale

The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde.[1]
The reaction proceeds through an oxocarbenium ion intermediate.[1][2][3] The key to
stereocontrol is the chair-like transition state, where the C2 substituent adopts an equatorial
position to minimize 1,3-diaxial interactions, directing the nucleophilic attack (usually CI~ or
OH") to the axial position at C4.

Experimental Workflow

Target:cis-2-methyl-4-chlorotetrahydropyran (Versatile Intermediate)
Reagents:

e Substrate: 3-Buten-1-ol (1.0 equiv)
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o Aldehyde: Acetaldehyde (or equivalent synthetic equivalent like acetal) (1.1 equiv)
e Lewis Acid: Iron(lll) Chloride (FeCls) or Indium(lIl) Chloride (InCls) (10 mol%)

e Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

Solvation: Add 3-buten-1-ol (10 mmol) and acetaldehyde (11 mmol) to anhydrous DCM (50
mL). Cool to 0 °C.

Acid Activation: Add FeCls (1 mmol) portion-wise. Note: The solution will darken. Monitor
temperature to maintain <5 °C.

Cyclization: Allow the reaction to warm to room temperature (23 °C) and stir for 4—6 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the
alcohol.

Quench: Quench carefully with sat. aq. NaHCOs (20 mL).

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
Na2S0a4, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-10% Et=0 in Pentane).

Stereochemical Outcome: The product is predominantly the all-cis isomer (2-Me, 4-Cl) if the
thermodynamic product is favored, though kinetic control often yields the 2,4-trans isomer
which can be equilibrated.

 Validation: Check coupling constants in tH NMR. Axial protons at C4 typically show large
diaxial couplings (

Hz).
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Protocol 2: The C4-Oxo Hub (Divergent Synthesis)

Best for: Late-stage introduction of complex amines or aryl groups.

This route utilizes 2-methyltetrahydropyran-4-one as the starting scaffold. This ketone can be
accessed via hetero-Diels-Alder reaction (Danishefsky’s diene + acetaldehyde) or oxidation of
the 4-hydroxy product from Protocol 1.

Sub-Protocol A: Reductive Amination (C4-Amine
Installation)

Objective: Install a secondary or tertiary amine at C4.

e Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 equiv) and the desired amine
(1.1 equiv) in 1,2-dichloroethane (DCE).

o Catalysis: Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 30 min.
e Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 12 h.

o Why STAB? It is milder than NaBHa4 and minimizes direct reduction of the ketone before
imine formation.

o Stereoselectivity: This typically favors the thermodynamic product where the amine is
equatorial (trans to the C2-methyl group if the methyl is equatorial).

Sub-Protocol B: Sp2-Coupling via Enol Triflate

Objective: Install an aryl or heteroaryl group at C4.
e Enolization: Treat the ketone with KHMDS (1.1 equiv) in THF at -78 °C.
e Trapping: Add Comins' reagent (1.1 equiv) to generate the vinyl triflate.

e Suzuki Coupling: React the vinyl triflate with an aryl boronic acid, Pd(PPhs)s (5 mol%), and
Na2CO:s.
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» Hydrogenation (Optional): Hydrogenate the resulting alkene (Hz, Pd/C) to get the saturated

4-aryl-2-methyloxane.

o Stereocontrol: Hydrogenation usually occurs from the less hindered face, often yielding

the cis-2,4 isomer.

Summary of Reaction Parameters

Protocol 2
Parameter Protocol 1 (Prins) (Reductive Protocol 2 (Suzuki)
Amination)
Pd(PPhs)a / Boronic
Key Reagent FeClz / InCls NaBH(OACc)s )
Acid
-78 °C (Step 1),
Temperature 0°Cto RT RT
Reflux (Step 3)
Solvent DCM DCE THF / Dioxane
] ] ) cis-2,4 (Aryl/Me after
Major Isomer cis-2,4 (Cl/Me) trans-2,4 (Amine/Me) Ha)
2
o Requires homoallylic Requires ketone )
Limitation Multi-step sequence
alcohol precursor

Mechanistic Visualization

The following diagram illustrates the stereochemical divergence in the reductive amination

pathway, a critical consideration for SAR studies.
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Figure 2: Stereochemical rationale for reductive amination outcomes on the 2-methyloxane

core.

Troubleshooting & Optimization

e Problem: Low yield in Prins cyclization.

o Solution: Ensure anhydrous conditions. Water quenches the oxocarbenium ion
prematurely. Switch to Indium(lll) triflate for milder activation if the substrate is sensitive.

e Problem: Poor diastereoselectivity (dr) in reductive amination.

o Solution: Lower the temperature during the reduction step (0 °C or -20 °C) to enhance
kinetic differentiation between the faces. Use bulky reducing agents like L-Selectride if the
axial alcohol/amine is desired (via ketone reduction).
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e Problem: C2-Epimerization.

o Solution: The C2 stereocenter is generally stable, but strong acids in the Prins reaction
can cause ring opening/closing (oxonia-Cope rearrangement). Keep reaction times
optimized (stop immediately upon consumption of starting material).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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